molecular formula C7H5BF4O3 B1439595 (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 881402-25-1

(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1439595
CAS No.: 881402-25-1
M. Wt: 223.92 g/mol
InChI Key: YVAHUXRWGTUGJO-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .

Mode of Action

(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a type of organoboron compound. In Suzuki–Miyaura cross-coupling reactions, it participates in transmetalation, a process where it transfers its organic group from boron to palladium . This reaction is part of the carbon-carbon bond-forming process, which is crucial in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming processes . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .

Pharmacokinetics

The physical form of the compound is solid , which may influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of this compound, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can occur in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 2-fluoro-3-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other palladium-catalyzed reactions, including oxidative addition and reductive elimination processes.

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 3-(Trifluoromethoxy)phenylboronic acid

Comparison: Compared to its analogs, (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid offers unique reactivity due to the combined effects of the fluorine and trifluoromethoxy substituents. These groups can enhance the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

[2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAHUXRWGTUGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672903
Record name [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881402-25-1
Record name [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethoxy)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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